molecular formula C27H22BrClN4O2 B10893332 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B10893332
M. Wt: 549.8 g/mol
InChI Key: CUSLXIGCUBZMSO-UHFFFAOYSA-N
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Description

2-AMINO-4-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, chloro, methoxy, and cyano groups

Preparation Methods

The synthesis of 2-AMINO-4-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to further reactions to form the final product. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-AMINO-4-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of halogen atoms (bromo and chloro) makes the compound susceptible to nucleophilic substitution reactions.

    Addition: The cyano groups can participate in addition reactions with nucleophiles.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Compared to other similar compounds, 2-AMINO-4-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C27H22BrClN4O2

Molecular Weight

549.8 g/mol

IUPAC Name

2-amino-4-[3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C27H22BrClN4O2/c1-34-23-8-6-16(10-17(23)13-35-24-9-7-18(28)11-22(24)29)25-20-5-3-2-4-19(20)21(12-30)26(33)27(25,14-31)15-32/h4,6-11,20,25H,2-3,5,13,33H2,1H3

InChI Key

CUSLXIGCUBZMSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)COC4=C(C=C(C=C4)Br)Cl

Origin of Product

United States

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